Iminostilbene

Catalog No.
S560057
CAS No.
256-96-2
M.F
C26H23F2N3O3
M. Wt
463.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iminostilbene

CAS Number

256-96-2

Product Name

Iminostilbene

IUPAC Name

11H-benzo[b][1]benzazepine

Molecular Formula

C26H23F2N3O3

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H

InChI Key

LCGTWRLJTMHIQZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2

Synonyms

5H-Dibenz[b,f]azepine; 2,2’-Iminostilbene; 5-Azadibenzo[a,e]cycloheptatriene; 5H-Dibenzo[b,f]azepine; NSC 123458; RP 9989;

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F

Antioxidant Properties:

Iminostilbene has been shown to possess antioxidant properties, meaning it can neutralize free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. Studies have demonstrated that Iminostilbene exhibits scavenging activity against various free radicals, including superoxide anions, hydroxyl radicals, and DPPH radicals [].

Neuroprotective Potential:

Research suggests that Iminostilbene may have neuroprotective potential. Studies have shown that it can protect nerve cells from damage caused by various factors, including oxidative stress, glutamate excitotoxicity, and amyloid-beta toxicity [, ]. These findings suggest that Iminostilbene could be a potential candidate for the development of therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Effects:

Iminostilbene has also been shown to exhibit anti-inflammatory effects. Studies have demonstrated that it can suppress the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines []. These findings suggest that Iminostilbene may be beneficial in managing inflammatory conditions such as arthritis and inflammatory bowel disease.

Other Potential Applications:

While the research on Iminostilbene is still ongoing, it has also been explored for its potential applications in various other areas, including:

  • Cancer prevention: Some studies suggest that Iminostilbene may have anti-cancer properties, but further research is needed to confirm these findings [].
  • Diabetes management: Iminostilbene may have potential benefits for managing diabetes by improving insulin sensitivity and glucose uptake [].
  • Cardiovascular health: Iminostilbene may have cardioprotective effects by reducing blood pressure and improving cholesterol levels [].

Iminostilbene is a tricyclic molecule formed by the fusion of two benzene rings and an azepine ring []. Its chemical formula is C14H11N, with a molecular weight of 193.24 g/mol. The core structure of dibenzazepine serves as a scaffold for numerous pharmaceutical drugs, including anticonvulsants, antidepressants, and antipsychotics.


Molecular Structure Analysis

The key feature of the Iminostilbene structure is the presence of a central nitrogen atom within the seven-membered azepine ring. This nitrogen atom can be aromatic or non-aromatic depending on the substitution pattern on the benzene rings []. The arrangement of the rings allows for diverse functional group substitutions, leading to a variety of derivatives with distinct pharmacological properties [].


Chemical Reactions Analysis

One common synthetic route for carbamazepine, an anticonvulsant medication, involves the cyclization of 2-aminobenzophenone. This reaction can be represented by the following balanced equation:

C13H11NO + POCl3 -> C15H12N2O + HCl + PClO

(2-aminobenzophenone) (phosphorus oxychloride) (carbamazepine) (hydrogen chloride) (phosphoryl chloride)

Here, 2-aminobenzophenone, which possesses a similar core structure to Iminostilbene, undergoes cyclization with the help of phosphorus oxychloride to form carbamazepine.


Physical And Chemical Properties Analysis

  • Melting point: Likely to be high due to the presence of multiple aromatic rings.
  • Boiling point: Expected to be high due to its relatively large molecular size.
  • Solubility: Presumed to have low water solubility due to the non-polar aromatic character.
  • Stability: The central nitrogen atom might influence its stability depending on its aromatic character [].

XLogP3

3.6

UNII

J411KQJ8C2

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (76.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (18.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (18.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (74.55%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

N03AF01

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

256-96-2

Wikipedia

N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide

Use Classification

Pharmaceuticals -> Nervous System -> Antiepileptics -> Carboxamide derivatives -> Transformation products

Dates

Modify: 2023-08-15

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